N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides
Compound Description: These compounds were synthesized and evaluated for their binding and function at dopamine D3 receptors (D3Rs) and dopamine D2 receptors (D2Rs). Notably, some of these compounds, like 8d and 8j, displayed remarkable D3R selectivity, surpassing 1000-fold selectivity over D2R, making them among the most D3R-selective compounds reported. []
Relevance: While not directly analogous in structure, these compounds share key structural features with 4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide. Both classes feature an aromatic ring substituted with fluorine, a flexible alkyl chain linker, and an aromatic heterocycle (piperazine in the related compound and sulfonamide in the target compound). This structural similarity suggests potential shared pharmacological properties or targets, especially considering the focus on dopamine receptors for the related compounds. The presence of a 4-phenylpiperazine moiety in the related compound, absent in the target compound 4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide, points towards potential modifications that could influence D3R selectivity. []
Reference Link for Citation []: https://www.semanticscholar.org/paper/5e457b859300e3eb6c82ad51fc8303f31c5e7cfb
Compound Description: Modifications of benzopyridothiadiazepine (2a) and benzopyridooxathiazepine (2b) led to the creation of tricyclic quinazolinone (15-18) and benzothiadiazine (26-27) derivatives. These compounds emerged as potent inhibitors of tubulin polymerization. Among them, N-[2(4-Methoxyphenyl)ethyl]-1,2-dihydro-pyrimidino[2,1-b]quinazolin-6-one (16a) exhibited exceptional in vitro cytotoxic activity against the NCI 60 human tumor cell line panel (GI50 10-66.9 nM) and significant anti-tubulin activity (IC50 0.812 μM). Further studies revealed that 16a arrests the cell cycle in the G2/M phase, disrupts microtubule formation, and displays potent antivascular properties, including inhibition of cell migration, invasion, and endothelial tube formation. In vivo evaluations in a C57BL/6 mouse melanoma B16F10 xenograft model validated its antitumor and antivascular activities at a dose of 5 mg/kg without significant toxicity, exceeding the efficacy of ABT-751 (1) at the same concentration. []
Relevance: ABT-751 and its tricyclic analogues belong to the benzenesulfonamide class, similar to the target compound 4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide. Despite variations in the core scaffold, the shared sulfonamide functional group could potentially imply shared biological targets or mechanisms of action, particularly in relation to microtubule inhibition or antitumor activity. []
Reference Link for Citation []: https://www.semanticscholar.org/paper/d6768d5a8a2b44378be9e526fce30a05f8aa7d62
Compound Description: These compounds were designed as conformationally constrained analogues of the potent and selective 5-HT(1A) receptor ligands, 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-(2-pyridinyl)piperazine (1a) and 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-[2-(2-pyridyloxy)ethyl] propanamine (3b). One of these analogues, trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a), exhibited remarkable potency and selectivity for the 5-HT(1A) receptor (Ki values: 5-HT(1A) = 0.028 nM, D2 = 2194 nM, α1 = 767 nM), making it a promising lead for further development. Further investigation of trans-8a and its analogues revealed high affinity for the 5-HT(1A) receptor, selectivity against D2 and α1 receptors, and agonist activity in a [35S]GTPγS binding assay, indicating their ability to activate 5-HT(1A) receptor-mediated G-protein signaling. In vivo studies showed that intravenous administration of trans-8a induced fore-paw treading in rats, a characteristic 5-HT(1A) receptor-mediated behavioral response. []
Relevance: Although 4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide lacks a piperazine ring, both it and trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines feature a methoxyphenyl group attached to an alkyl chain. This structural similarity, albeit limited, warrants consideration, especially given the reported 5-HT(1A) receptor activity of the related compounds. Evaluating 4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide for potential interaction with the 5-HT(1A) receptor could be insightful, potentially revealing shared or distinct pharmacological profiles. []
Reference Link for Citation []: https://www.semanticscholar.org/paper/fb6b2f9f61822269706740e29c841de4634ae9e1
4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl] piperazine (p-MPPI) and 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF)
Compound Description: These compounds act as competitive antagonists at both pre- and postsynaptic serotonin 5-HT(1A) receptors. In vivo studies demonstrated their ability to antagonize 5-HT(1A) receptor activation in rats, as measured by hypothermia, forepaw treading, and 5-HT turnover, without exhibiting partial agonist activity. []
Relevance: Similar to the trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines, the presence of a methoxyphenyl group linked to an alkyl chain in both p-MPPI, p-MPPF, and 4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide suggests a potential for shared pharmacological properties. Exploring the potential interaction of 4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide with 5-HT(1A) receptors could uncover any shared or contrasting effects with these related antagonists. []
Reference Link for Citation []: https://www.semanticscholar.org/paper/4e911e1122a4a29a0e85bd9fefe0cd4f96253477
Compound Description: This compound was found to cause persistent depletion of striatal dopamine in mice after four daily injections. While less potent than the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), its similar structural features and biological effects raise concerns about its neurotoxic potential in humans. []
Relevance: m-methoxy-MPTP and 4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide share a methoxyphenyl moiety. Although the core structures differ significantly, this shared feature suggests the importance of investigating the potential neurotoxicity of 4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide. Further analysis, particularly regarding its potential effects on dopamine levels, could be warranted to determine any related neurotoxic risks. []
Reference Link for Citation []: https://www.semanticscholar.org/paper/9c5a112c7ed7c32bf61751a041ce3c8f03c1e9c5
(S)-SNAP-5114 and its N-Substituted Nipecotic Acid Analogues
Compound Description: (S)-SNAP-5114 is a potent and selective inhibitor of the neuronal GABA transporter subtype GAT4. To optimize its properties, a series of N-substituted nipecotic acid analogues were synthesized, substituting one or more of the aromatic 4-methoxy groups with various polar moieties (e.g., carboxylic acid, alcohol, nitrile, carboxamide, sulfonamide, aldehyde, ketone). This modification aimed to modulate the compound's lipophilic domain. One of these analogues, (S)-1-{2-[(4-formylphenyl)bis(4-methoxyphenyl)methoxy]ethyl} piperidine-3-carboxylic acid, demonstrated increased potency compared to (S)-SNAP-5114 with comparable subtype selectivity. []
Relevance: Both (S)-SNAP-5114 and its analogues, along with 4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide, share a common structural motif of a substituted aromatic ring linked to a piperidine moiety through an ether linkage. Although the target compound lacks the nipecotic acid core, the shared features warrant an investigation into its potential interactions with GABA transporters, especially GAT4. Assessing its potential for GABA transporter inhibition could reveal shared or distinct pharmacological profiles. []
Reference Link for Citation []: https://www.semanticscholar.org/paper/c1d9a879b4abd75af2155c16cc73b666071dee44
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.